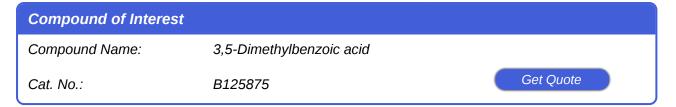


3,5-Dimethylbenzoic acid structure elucidation

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An In-depth Technical Guide to the Structure Elucidation of 3,5-Dimethylbenzoic Acid

Introduction

3,5-Dimethylbenzoic acid (also known as Mesitylenic acid) is an aromatic carboxylic acid with significant applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural properties, influenced by the positioning of its two methyl groups and the carboxylic acid function, dictate its reactivity and utility.[1][2] Accurate structure elucidation is a critical prerequisite for its application in drug development and materials science, ensuring identity, purity, and predictable behavior in synthetic pathways. This guide provides a comprehensive overview of the analytical techniques and experimental data used to confirm the molecular structure of **3,5-Dimethylbenzoic acid**.

Molecular and Physical Properties

The fundamental identity and physical characteristics of **3,5-Dimethylbenzoic acid** are foundational to its analysis. It is a dimethylbenzoic acid where the two methyl groups are situated at the 3 and 5 positions of the benzene ring.[3][4] It typically appears as a white to light-yellow crystalline solid.[4] The compound is readily soluble in organic solvents like ethanol and ether but has limited solubility in water.[1][5]

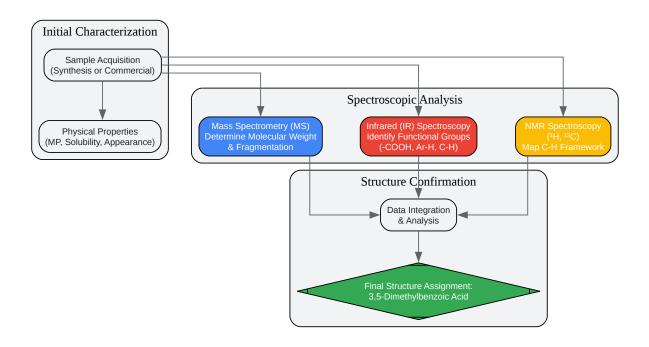


Property	Value	Reference	
IUPAC Name	3,5-dimethylbenzoic acid	[3]	
Synonyms	Mesitylenic acid, symm- Xylylic acid	/mm- [3]	
CAS Number	499-06-9	[3][6][7]	
Molecular Formula	C ₉ H ₁₀ O ₂	[3][6][7]	
Molecular Weight	150.17 g/mol	[3]	
Appearance	White to light yellow crystalline powder	[4]	
Melting Point	169-171 °C [4]		
Solubility	Soluble in methanol; slightly soluble in water	[4][5]	

Analytical Workflow for Structure Elucidation

The confirmation of **3,5-Dimethylbenzoic acid**'s structure is achieved through a multitechnique analytical approach. This workflow ensures that orthogonal data sources are used to build a conclusive and unambiguous structural assignment.





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Fig. 1: Workflow for the structure elucidation of **3,5-Dimethylbenzoic acid**.

Spectroscopic Data and Analysis

Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about functional groups, connectivity, and the overall molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **3,5-Dimethylbenzoic acid** shows characteristic absorptions for a carboxylic acid and a substituted aromatic ring.



Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
~3080 - 3030	C-H stretch	Aromatic
~2920	C-H stretch	Methyl
~1700 - 1680	C=O stretch	Carboxylic Acid
~1625 - 1465	C=C stretch	Aromatic Ring
~1320 - 1210	C-O stretch	Carboxylic Acid
~960 - 900	O-H bend	Carboxylic Acid

Data interpreted from characteristic ranges for benzoic acid derivatives.[6][8]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

- Sample Preparation: A small amount of 3,5-Dimethylbenzoic acid (1-2 mg) is finely ground with ~200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Pellet Formation: The mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) to form a thin, transparent pellet.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of air is recorded, followed by the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are simplified and highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum displays four distinct signals corresponding to the four types of non-equivalent protons in the molecule.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet, broad	1H	Carboxylic Acid (- COOH)
~7.70	Singlet	2H	H-2, H-6 (Aromatic)
~7.20	Singlet	1H	H-4 (Aromatic)
~2.35	Singlet	6H	Methyl (-CH₃) at C-3, C-5

¹H NMR data sourced from literature.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows six signals, confirming the molecular symmetry where C-3 and C-5 are equivalent, as are C-2 and C-6.

Chemical Shift (δ, ppm)	Assignment
~172	C=O (Carboxylic Acid)
~138	C-3, C-5
~135	C-4
~130	C-1
~128	C-2, C-6
~21	-CH₃ (Methyl)
<u> </u>	

¹³C NMR data sourced from literature.[9]

Experimental Protocol: NMR Spectroscopy

• Sample Preparation: Approximately 10-20 mg of **3,5-Dimethylbenzoic acid** is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount



of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).[10]

- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired at 400 MHz. For ¹³C NMR, the acquisition frequency is typically 100 MHz.[9][10]
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its structure.

m/z	lon	Proposed Structure / Fragment
150	[M] ⁺	Molecular Ion (C ₉ H ₁₀ O ₂)
133	[M-OH] ⁺	Loss of hydroxyl radical
105	[M-COOH-H]+	Loss of carboxyl group and hydrogen
91	[C7H7] ⁺	Tropylium ion (rearranged)

Fragmentation data interpreted from NIST Mass Spectrometry Data Center.[3][7]

Experimental Protocol: Electron Ionization (EI-MS)

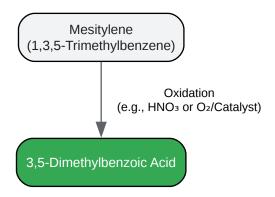
- Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure vaporization into the ion source.
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
- Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).



 Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Synthesis Pathway Overview

A common laboratory and industrial synthesis of **3,5-Dimethylbenzoic acid** involves the oxidation of the corresponding xylene isomer, mesitylene (1,3,5-trimethylbenzene).



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Fig. 2: Common synthesis route for **3,5-Dimethylbenzoic acid**.

One documented method involves refluxing mesitylene with 30% nitric acid.[5] Alternative industrial methods utilize catalytic oxidation with air or oxygen, often with catalysts like cobalt acetate in an acetic acid solvent.[12][13]

Conclusion

The collective evidence from spectroscopic and physical analyses provides an unambiguous confirmation of the structure of **3,5-Dimethylbenzoic acid**. Mass spectrometry establishes the correct molecular weight of **150.17** g/mol .[3] IR spectroscopy confirms the presence of key functional groups: a carboxylic acid and a substituted aromatic ring.[6] Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the **1,3,5-substitution** pattern on the benzene ring. This comprehensive analytical approach is essential for verifying the identity and purity of **3,5-Dimethylbenzoic acid** for its use in research and development.



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